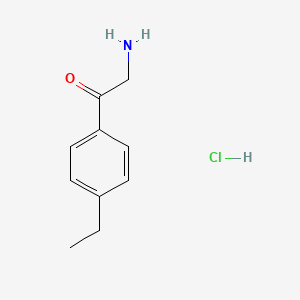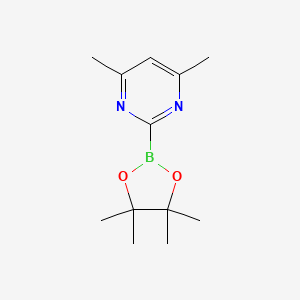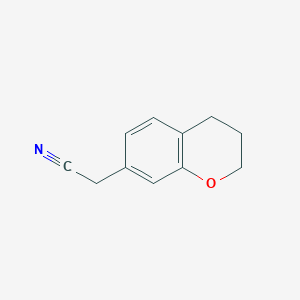
Methyl 3-(2-aminoethyl)-5-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-aminoethyl)-5-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorinated benzene ring, and an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminoethyl)-5-chlorobenzoate typically involves the esterification of 3-(2-aminoethyl)-5-chlorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 3-(2-aminoethyl)-5-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Methyl 3-(2-aminoethyl)-5-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(2-aminoethyl)-5-chlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl side chain can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
Methyl 3-(2-aminoethyl)benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 3-(2-hydroxyethyl)-5-chlorobenzoate: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties.
Ethyl 3-(2-aminoethyl)-5-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(2-aminoethyl)-5-chlorobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the aminoethyl side chain and the chlorine atom on the benzene ring allows for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
methyl 3-(2-aminoethyl)-5-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2-3,12H2,1H3 |
InChIキー |
XNSCOAJAVUZRJB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
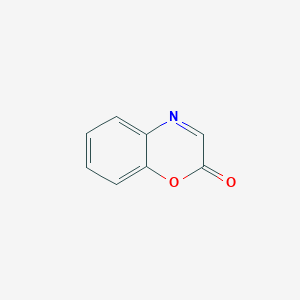
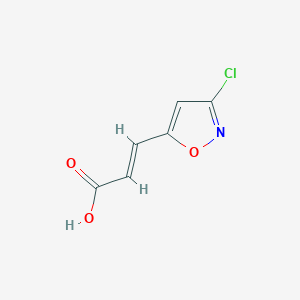
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
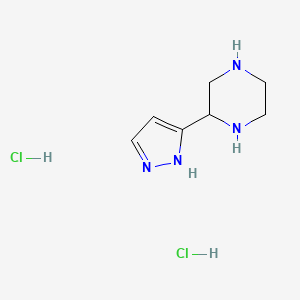
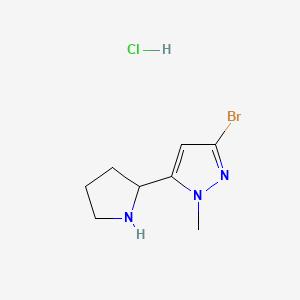
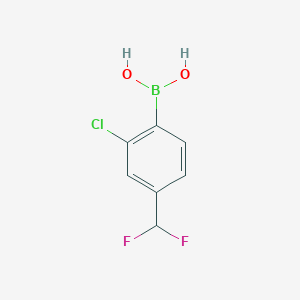
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

